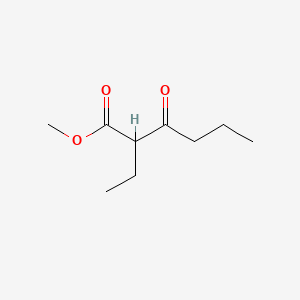![molecular formula C7H12O4S2 B1617282 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid CAS No. 98962-98-2](/img/structure/B1617282.png)
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid
描述
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid, also known as tiopronin, is a medication used to treat cystinuria, a genetic disorder that causes the formation of cystine stones in the kidneys, bladder, and ureters. Tiopronin is an antioxidant and a chelating agent that works by binding to cystine and preventing its precipitation in urine. Tiopronin was first introduced in the 1970s and has since been used as a treatment for cystinuria.
作用机制
Tiopronin works by binding to cystine and preventing its precipitation in urine. Cystine is a sulfur-containing amino acid that is normally excreted in urine. In patients with cystinuria, cystine is not properly reabsorbed by the kidneys and accumulates in the urine, leading to the formation of cystine stones. Tiopronin binds to cystine and forms a soluble complex that can be excreted in urine, preventing the formation of cystine stones.
Biochemical and Physiological Effects:
Tiopronin has been shown to have antioxidant and chelating properties. It can scavenge free radicals and protect cells from oxidative damage. Tiopronin can also bind to heavy metals such as lead and mercury, preventing their toxic effects on the body. Tiopronin has been shown to be well-tolerated in patients with cystinuria, with few reported side effects.
实验室实验的优点和局限性
Tiopronin can be easily synthesized in a laboratory setting and has been extensively studied for its therapeutic potential in treating cystinuria. Tiopronin has also been studied for its antioxidant and chelating properties in the treatment of other diseases. However, 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid has limited solubility in water and may require the use of organic solvents in experiments.
未来方向
Future research on 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid could focus on its potential therapeutic applications in the treatment of other diseases such as rheumatoid arthritis and heavy metal poisoning. Tiopronin could also be modified to improve its solubility and bioavailability, making it a more effective treatment for cystinuria and other diseases. Further studies could also investigate the long-term safety and efficacy of 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid in treating cystinuria and other diseases.
科学研究应用
Tiopronin has been extensively studied for its therapeutic potential in treating cystinuria. Several clinical trials have shown that 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid can effectively reduce the formation of cystine stones in patients with cystinuria. Tiopronin has also been studied for its antioxidant and chelating properties in the treatment of other diseases such as rheumatoid arthritis and heavy metal poisoning.
属性
IUPAC Name |
2-(1-carboxyethylsulfanylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S2/c1-4(6(8)9)12-3-13-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRZTYMWLMGRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCSC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343747, DTXSID701031328 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid | |
CAS RN |
98962-98-2, 20664-28-2 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)

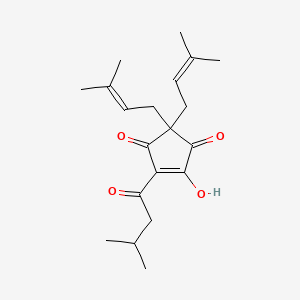
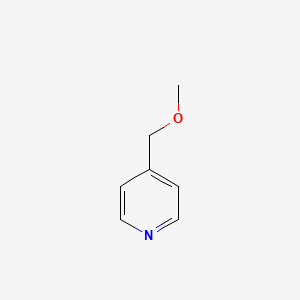
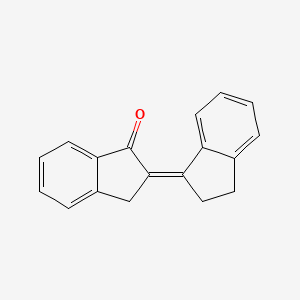
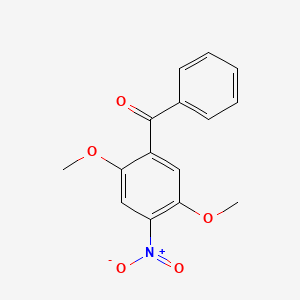

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)
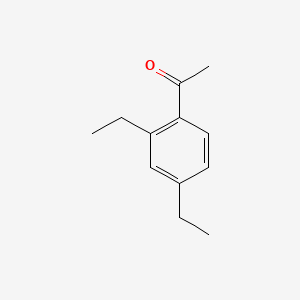
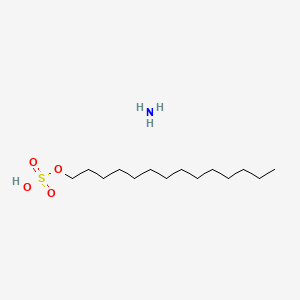
![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)
![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)
![Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester](/img/structure/B1617221.png)
